molecular formula C20H27FN2O3 B1217612 Cicarperone CAS No. 54063-29-5

Cicarperone

Cat. No.: B1217612
CAS No.: 54063-29-5
M. Wt: 362.4 g/mol
InChI Key: RVPQELWEPXXXPC-UHFFFAOYSA-N
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Description

Cicarperone is a chemical compound with the molecular formula C20H27FN2O3. It is known for its unique structure, which includes a fluorophenyl group and a quinolinyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cicarperone involves multiple steps, starting with the preparation of the quinolinyl carbamate intermediate. This intermediate is then reacted with a fluorophenyl butanone derivative under specific conditions to yield this compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cicarperone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cicarperone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cicarperone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in dopaminergic and serotonergic systems .

Comparison with Similar Compounds

    Quinolinyl Carbamates: Compounds with similar quinolinyl carbamate structures.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups.

Comparison: Cicarperone stands out due to its unique combination of a fluorophenyl group and a quinolinyl carbamate moietyCompared to other quinolinyl carbamates and fluorophenyl derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

54063-29-5

Molecular Formula

C20H27FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] carbamate

InChI

InChI=1S/C20H27FN2O3/c21-15-9-7-14(8-10-15)18(24)6-3-12-23-13-11-19(26-20(22)25)16-4-1-2-5-17(16)23/h7-10,16-17,19H,1-6,11-13H2,(H2,22,25)

InChI Key

RVPQELWEPXXXPC-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N

Canonical SMILES

C1CCC2C(C1)C(CCN2CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N

Synonyms

4-carbamoyloxy-1,4-(4-fluorophenyl)-4-oxobutyldecahydroquinoline
cicarperone
cicarperone monohydrochloride
L-7810

Origin of Product

United States

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